6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. It is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated and methylated to obtain the desired compound . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization and subsequent chlorination and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of reagents and reaction conditions can be optimized for scalability, yield, and cost-effectiveness. Common industrial reagents include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Cyclization can be facilitated by heating with appropriate catalysts or under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science:
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidin-4-amine: Similar structure but lacks the thieno ring, which may affect its biological activity and chemical properties.
4-Amino-6-chloro-2-methylthiopyrimidine: Contains a similar pyrimidine core but with different substituents, leading to variations in reactivity and applications.
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Another thieno[3,2-d]pyrimidine derivative with different substituents, used in similar research contexts.
Uniqueness
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific combination of a thieno[3,2-d]pyrimidine core with chlorine and methyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H6ClN3S |
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Molecular Weight |
199.66 g/mol |
IUPAC Name |
6-chloro-2-methylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-3-10-4-2-5(8)12-6(4)7(9)11-3/h2H,1H3,(H2,9,10,11) |
InChI Key |
MQTXPHWVLXHLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N)SC(=C2)Cl |
Origin of Product |
United States |
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